An In-depth Technical Guide to the Chemical Properties of 3-(Chloromethyl)-4-methoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-(Chloromethyl)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-4-methoxybenzaldehyde is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive aldehyde and a chloromethyl group, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of 3-(Chloromethyl)-4-methoxybenzaldehyde.
Chemical and Physical Properties
3-(Chloromethyl)-4-methoxybenzaldehyde is a solid at room temperature. While a specific boiling point has not been reported, it is expected to be elevated due to its molecular weight and aromatic nature. Its solubility is limited in water but is expected to be good in common organic solvents.
Table 1: Physicochemical Properties of 3-(Chloromethyl)-4-methoxybenzaldehyde
| Property | Value | Reference |
| CAS Number | 52577-09-0 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 59-60 °C | [3] |
| SMILES String | COC1=C(CCl)C=C(C=O)C=C1 | |
| InChI Key | LNKDOOILNUKDMI-UHFFFAOYSA-N |
Table 2: Spectroscopic Data for the Structurally Similar Compound 3-Chloro-4-methoxybenzaldehyde
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR | Spectral data available in databases. | [4] |
| Mass Spectrometry (GC-MS) | Fragments observed at m/z 169, 170, 171. | [4] |
| Infrared (IR) Spectroscopy | FTIR spectra have been recorded. | [4] |
| Raman Spectroscopy | FT-Raman spectral data is available. | [4] |
Synthesis
The primary method for the synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde is the chloromethylation of 4-methoxybenzaldehyde.[1] This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the benzene ring.
Experimental Protocol: Chloromethylation of 4-Methoxybenzaldehyde[4]
Materials:
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4-methoxybenzaldehyde (13.6 g, 0.1 mol)
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Paraformaldehyde (3.6 g, 0.12 mol)
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Concentrated Hydrochloric Acid (d = 1.19 g/cm³, 90 ml)
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Hexane (for recrystallization)
Procedure:
-
A mixture of 4-methoxybenzaldehyde and paraformaldehyde in concentrated hydrochloric acid is heated with stirring for 3 hours at 70-75 °C.
-
The reaction mixture is then cooled with stirring to -5 °C.
-
Stirring is stopped, and the precipitated product is collected by filtration.
-
The crude product is dried in the air at room temperature.
-
Purification is achieved by recrystallization from hexane to yield 3-(chloromethyl)-4-methoxybenzaldehyde.
Yield: 89% Purity: 98% (as determined by ¹H NMR)
Reactivity
The chemical reactivity of 3-(Chloromethyl)-4-methoxybenzaldehyde is characterized by the distinct functionalities of the aldehyde and chloromethyl groups.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to a variety of nucleophilic addition and condensation reactions. The presence of the electron-donating methoxy group on the aromatic ring can modulate the reactivity of the aldehyde. Common reactions involving the aldehyde group include:
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Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to a primary alcohol.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
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Condensation Reactions: Reacts with amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These derivatives are often investigated for their biological activities.
Reactivity of the Chloromethyl Group
The chloromethyl group is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating the introduction of various functional groups. This makes the chloromethyl group a valuable "handle" for further synthetic modifications.
Potential Applications in Drug Development
Substituted benzaldehydes are a class of compounds with diverse biological activities, including cytotoxic effects against cancer cell lines.[5] The aldehyde functional group is crucial for these activities. While specific biological data for 3-(Chloromethyl)-4-methoxybenzaldehyde is limited, its structural motifs suggest potential for investigation as a cytotoxic agent. The chloromethyl group could act as an alkylating agent, a feature often found in anticancer drugs.
Postulated Cytotoxic Signaling Pathway
Based on the known mechanisms of similar compounds, a plausible signaling pathway for the cytotoxic effects of 3-(Chloromethyl)-4-methoxybenzaldehyde can be proposed. The bifunctional nature of the molecule allows for multiple points of interaction within a cell, potentially leading to apoptosis through a cascade of events. The chloromethyl group can alkylate cellular nucleophiles, such as DNA and proteins, while the aldehyde group can lead to the generation of reactive oxygen species (ROS) and inhibit key enzymes like topoisomerase II.[6]
Caption: Postulated cytotoxic signaling pathway of 3-(Chloromethyl)-4-methoxybenzaldehyde.
Experimental Workflow for Synthesis and Characterization
The following workflow outlines the key steps in the synthesis and characterization of 3-(Chloromethyl)-4-methoxybenzaldehyde.
Caption: Experimental workflow for the synthesis and characterization of the target compound.
Conclusion
3-(Chloromethyl)-4-methoxybenzaldehyde is a valuable synthetic intermediate with significant potential for the development of novel compounds, particularly in the field of medicinal chemistry. Its dual reactivity allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex molecular architectures. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers in their future endeavors with this versatile compound.
References
- 1. 3-(Chloromethyl)-4-methoxybenzaldehyde | 52577-09-0 | Benchchem [benchchem.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repositorio.ufc.br [repositorio.ufc.br]
- 6. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
